molecular formula C8H12O2 B147496 Tetramethyl-1,3-cyclobutanedione CAS No. 933-52-8

Tetramethyl-1,3-cyclobutanedione

Cat. No. B147496
CAS RN: 933-52-8
M. Wt: 140.18 g/mol
InChI Key: RGCDVHNITQEYPO-UHFFFAOYSA-N
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Description

Tetramethyl-1,3-cyclobutanedione is a cyclic 1,3-dione compound with a structure that includes a cyclobutane ring substituted with four methyl groups. This compound is of interest due to its unique chemical and physical properties, which are influenced by its molecular structure.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been explored in various studies. For instance, the synthesis of tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates, which are structurally related to tetramethyl-1,3-cyclobutanedione, involves an intramolecular Wittig reaction. These compounds can undergo electrocyclic ring-opening reactions to produce 1,3-dienes, which are highly electron-deficient .

Molecular Structure Analysis

The molecular structure of tetramethyl-1,3-cyclobutanedione influences its reactivity and physical properties. Theoretical studies on similar compounds, such as tetramethyl-substituted cyclobutadiene, have revealed insights into the bond lengths and hybridization states of the carbon atoms within the ring. These studies have shown that substituents can significantly affect the structure and stability of the cyclobutane ring10.

Chemical Reactions Analysis

Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions depending on the nucleophilicity of the attacking species and the reaction conditions. For example, the reaction with primary amines leads to the formation of N-substituted imines, which can be hydrolyzed to amides in the presence of water. The reaction with diamines can be a method for synthesizing substituted imidazolines and dihydropyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethyl-1,3-cyclobutanedione are characterized by its absorption spectra and reactivity. The ultraviolet absorption spectrum of this compound has maxima near both 3400 and 3000 A, which can be explained by transitions such as n→π*+σ2* and n→π1−σ2. These transitions are influenced by factors such as solvent shift and absorption intensity . Additionally, the polarized low-temperature crystal absorption spectra have been measured, identifying various excited states and providing insights into the electronic structure of the molecule .

Scientific Research Applications

Tetramethyl-1,3-cyclobutanedione is primarily used as a chemical for life science research . It is also used to make other chemicals, serving as a chemical and organic intermediate .

In addition, there is a study on the Ultraviolet Absorption of Tetramethyl‐1,3‐Cyclobutanedione . The near‐ultraviolet spectrum of the cyclic 1,3‐dione, tetramethyl‐1,3‐cyclobutanedione, has maxima near both 3400 and 3000 Å . The study suggests that the two transitions can be explained as n →π 1* +π 2* (lower transition energy) and n →π 1* —π 2* (higher transition energy) .

Safety And Hazards

Contact with skin and eyes should be avoided when handling Tetramethyl-1,3-cyclobutanedione. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-dione
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InChI

InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RGCDVHNITQEYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(C(=O)C(C1=O)(C)C)C
Source PubChem
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Molecular Formula

C8H12O2
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DSSTOX Substance ID

DTXSID4044745
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione
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Molecular Weight

140.18 g/mol
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Physical Description

White crystalline solid; [MSDSonline]
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
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Product Name

Tetramethyl-1,3-cyclobutanedione

CAS RN

933-52-8
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
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Record name Tetramethyl-1,3-cyclobutanedione
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Record name 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione
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Record name Tetramethylcyclobutane-1,3-dione
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Record name 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
NJ Turro, GW Byers, PA Leermakers - Journal of the American …, 1964 - ACS Publications
Irradiation of I in isopropyl alcohol leads to rather different results, as no tetramethylethylene is produced (although carbon monoxide is still formed), and several products appear in the …
Number of citations: 39 pubs.acs.org
EM Kosower - The Journal of Chemical Physics, 1963 - pubs.aip.org
The near‐ultraviolet spectrum of the cyclic 1,3‐dione, tetramethyl‐1,3‐cyclobutanedione, has maxima near both 3400 and 3000 Å. On the basis of absorption intensity (low), solvent shift …
Number of citations: 19 pubs.aip.org
I Haller, R Srinivasan - Journal of the American Chemical Society, 1965 - ACS Publications
Photolyses of I in cyclohexane solution were carried out in a cell with KBr windows at room temperature, while the photolyses of I in a nitrogen matrix were con-ducted at 4 K. In either …
Number of citations: 28 pubs.acs.org
Y Si, L Yang, C Wang, Y Cheng, S Yao, L Wang… - Catalysis …, 2022 - Elsevier
A series of supported Ru based catalysts (support = AC, Al 2 O 3 , SiO 2 , HZSM-5) were prepared with different methods and applied in the hydrogenation of 2,2,4,4-tetramethyl-1,3-…
Number of citations: 3 www.sciencedirect.com
GR Hansen, RA Demarco - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
The reaction of 2,2,4,4‐tetramethyl‐1,3‐cyclobutanedione with various nucleophiles has been demonstrated to be dependent on the reaction conditions, steric factors and the …
Number of citations: 8 onlinelibrary.wiley.com
EAL Lancette - The Journal of Organic Chemistry, 1964 - ACS Publications
When tetramethyl-1, 3-cy clobu tanedione (1) is treated with triphenylphosphinemethylene (2), the unusual adduct 3 having a dipole moment of6. 96 D. is obtained. By spectral (infrared, …
Number of citations: 1 pubs.acs.org
JJ Worman, EA Schmidt - The Journal of Organic Chemistry, 1970 - ACS Publications
Fumary Chloride Fluoride.—A 2: 1 molar ratio of fumaryl chlo-ride and antimony trifluoride was heated for about 1 hr at 100. Fumaryl chloride fluoride was not completely separated from …
Number of citations: 8 pubs.acs.org
R Spafford, J Baiardo, J Wrobel… - Journal of the American …, 1976 - ACS Publications
The low-temperature, single-crystal, polarized absorption spectrum of the cyclic diketone tetramethyl-1, 3-cyclobu-tanedione (TMCBD) has been investigated. Four different, resolved …
Number of citations: 28 pubs.acs.org
GR Hansen, TE Burg - Journal of Heterocyclic Chemistry, 1967 - Wiley Online Library
The basicity of aziridines, with pKa values of approximately 8.0, is intermediate between the pKa values of amines which cause ring opening reactions (ie ethyl amine, pKa= 10.75) and …
Number of citations: 8 onlinelibrary.wiley.com
J Baiardo, R Spafford, M Vala - Journal of the American Chemical …, 1976 - ACS Publications
The four singlet* transitions observed in the diketone tetramethyl-1, 3-cyclobutanedione (TMCBD) have been analyzed theoretically. The interactionof the carbonyls’ nonbonding (n) and …
Number of citations: 15 pubs.acs.org

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